Cas no 723332-73-8 (3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one)

3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Imidazolidinone, 5-[[4-(1-methylethyl)phenyl]methylene]-3-(4-methylphenyl)-2-thioxo-
- (5E)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
- Z56876370
- EN300-08192
- 723332-73-8
- 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one
-
- インチ: 1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)
- InChIKey: VIMAWNUZRXXTCS-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(=CC2=CC=C(C(C)C)C=C2)C(=O)N1C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 336.12963444g/mol
- どういたいしつりょう: 336.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 475.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.51±0.20(Predicted)
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08192-0.25g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
Enamine | EN300-08192-10.0g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
1PlusChem | 1P019JFT-2.5g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 2.5g |
$684.00 | 2024-04-21 | |
1PlusChem | 1P019JFT-1g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 1g |
$368.00 | 2024-04-21 | |
Aaron | AR019JO5-500mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 500mg |
$266.00 | 2025-02-14 | |
Enamine | EN300-08192-10g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 10g |
$1101.0 | 2023-10-28 | |
1PlusChem | 1P019JFT-50mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 50mg |
$111.00 | 2024-04-21 | |
Aaron | AR019JO5-50mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 50mg |
$83.00 | 2025-02-14 | |
1PlusChem | 1P019JFT-250mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 250mg |
$171.00 | 2024-04-21 | |
Enamine | EN300-08192-0.1g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 0.1g |
$66.0 | 2025-02-19 |
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-oneに関する追加情報
Introduction to 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one and Its CAS No. 723332-73-8
The compound with the CAS number 723332-73-8 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The systematic name, 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one, provides a detailed insight into its structural framework, which comprises several key functional groups and aromatic rings. This introduction aims to explore the compound's properties, potential applications, and recent advancements in research that highlight its significance.
The molecular structure of this compound features a central imidazolidinone ring, which is flanked by two aromatic substituents. The presence of a methyl group at the 4-position of one of the phenyl rings and an isopropyl group at the 4-position of another phenyl ring introduces steric and electronic effects that can influence the compound's reactivity and biological activity. The sulfanylidene moiety further contributes to the molecule's complexity, offering potential sites for interaction with biological targets.
In recent years, there has been a growing interest in imidazolidinone derivatives due to their diverse range of biological activities. These compounds have been investigated for their potential roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and antioxidant properties. The specific arrangement of functional groups in 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one suggests that it may exhibit unique pharmacological effects that make it a valuable candidate for further exploration.
One of the most intriguing aspects of this compound is its potential as a scaffold for drug discovery. The combination of aromatic rings and heterocyclic structures provides a rich environment for interactions with biological targets. Researchers have been particularly interested in how the methyl and isopropyl substituents influence the compound's binding affinity and selectivity. Computational studies have shown that these groups can fine-tune the electronic properties of the molecule, thereby affecting its interaction with proteins and enzymes.
Recent experimental studies have begun to uncover the biological activities of this compound. Initial assays have indicated that it may possess inhibitory effects on certain enzymes involved in inflammatory pathways. This aligns with the broader interest in developing small molecules that can modulate inflammatory responses without causing significant side effects. The sulfanylidene group, in particular, has been found to play a crucial role in these interactions, potentially acting as a hinge region for binding to target proteins.
The synthesis of 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis requires careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the aromatic ring systems.
The chemical properties of this compound also make it an interesting subject for material science applications. The presence of both polar and non-polar regions suggests that it may exhibit unique solubility characteristics, making it suitable for use in formulations where controlled release is desired. Additionally, its ability to form hydrogen bonds could be exploited in designing materials with specific recognition properties.
In conclusion, the compound with CAS number 723332-73-8 represents a promising area of research with significant potential in both pharmaceuticals and materials science. Its unique structural features and demonstrated biological activities make it a valuable asset for further investigation. As research continues to uncover new applications and mechanisms of action, this molecule is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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